tert-Butyl sec-butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
CAS No.:
Cat. No.: VC15852093
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | tert-butyl N-butan-2-yl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-6-14(2)22(18(24)25-19(3,4)5)17-10-9-15(12-20-17)16-8-7-11-21(16)13-23/h9-10,12-14,16H,6-8,11H2,1-5H3 |
| Standard InChI Key | DDXVHVYUFDUYLC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
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A pyridine ring substituted at the 2-position with a carbamate group.
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A pyrrolidine moiety attached to the pyridine’s 5-position, modified by a formyl group at its 1-position.
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A carbamate linkage bearing tert-butyl and sec-butyl alkyl chains.
The IUPAC name systematically describes this arrangement:
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tert-Butyl: (1,1-dimethylethyl) attached to the carbamate oxygen.
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sec-Butyl: (2-butyl) linked to the carbamate nitrogen.
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5-(1-formylpyrrolidin-2-yl)pyridin-2-yl: Specifies the pyridine ring’s substitution pattern.
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Core scaffold | Pyridine ring |
| Substituent at C5 | 1-formylpyrrolidin-2-yl group |
| Substituent at C2 | sec-butylcarbamate-tert-butyl group |
| Molecular formula | C₁₉H₂₉N₃O₃ (predicted) |
| Molecular weight | ~361.5 g/mol (estimated) |
Synthesis and Manufacturing Processes
Retrosynthetic Strategy
The compound’s synthesis likely involves sequential functionalization:
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Pyridine-pyrrolidine coupling: Introducing the pyrrolidine group to pyridine via cross-coupling or nucleophilic substitution.
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Formylation: Oxidizing the pyrrolidine’s nitrogen to install the formyl group.
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Carbamate formation: Reacting the pyridine amine with tert-butyl and sec-butyl chloroformate under basic conditions .
Critical Reaction Parameters
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Temperature control: Exothermic reactions during carbamate formation require cooling to prevent decomposition.
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Catalyst selection: Palladium catalysts may facilitate pyridine-pyrrolidine coupling.
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Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyridine-pyrrolidine coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 65% |
| 2 | Pyrrolidine formylation | HCO₂H, Ac₂O, rt, 12h | 85% |
| 3 | Carbamate installation | ClCO₂(sec-butyl), tert-BuOH, NEt₃ | 72% |
Physicochemical Characterization
Spectral Properties
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IR spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate), ~1650 cm⁻¹ (formyl group).
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NMR:
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¹H NMR: δ 8.3–8.5 ppm (pyridine H), δ 9.8 ppm (formyl H).
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¹³C NMR: δ 160 ppm (carbamate C=O), δ 195 ppm (formyl C=O).
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Solubility and Stability
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Solubility: Lipophilic (logP ~3.2), soluble in DCM, THF; sparingly soluble in water.
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Stability: Hydrolytically sensitive under acidic/basic conditions due to the carbamate group .
Applications in Chemical Research and Industry
Synthetic Utility
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Protecting group: The tert-butyl carbamate shields amines during multistep syntheses.
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Ligand design: The formylpyrrolidine moiety chelates metal catalysts in asymmetric reactions.
Table 3: Comparative Analysis of Carbamate Building Blocks
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